3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide
Beschreibung
This compound features a pyrazole core substituted at position 1 with a methyl group and at position 3 with a 3-methoxyphenyl moiety. The carboxamide at position 5 is linked to a [5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl group. The 3-methoxyphenyl group contributes electron-donating effects, influencing electronic distribution and binding affinity .
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-26-20(11-19(25-26)16-5-3-6-18(10-16)30-2)22(29)24-13-15-9-17(14-23-12-15)27-8-4-7-21(27)28/h3,5-6,9-12,14H,4,7-8,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPITDLIMPPHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide , also known by its CAS number 2097892-14-1, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's structure, synthesis, and biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.45 g/mol. Its structure includes a pyrazole ring, a methoxyphenyl group, and a pyridine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.45 g/mol |
| SMILES | COc1cccc(c1)c1nn(c(c1)C(=O)NCc1cncc(c1)N1CCCC1=O)C |
| IUPAC Name | 3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The reaction conditions often include the use of standard organic solvents and bases to facilitate the formation of the pyrazole ring and subsequent modifications to introduce the pyridine and methoxy groups.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activities. For instance, derivatives similar to the target compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in MCF cell lines with an IC50 value indicating effective cytotoxicity .
Anti-inflammatory Effects
Compounds with a pyrazole structure have been investigated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives can significantly reduce inflammation comparable to standard anti-inflammatory drugs such as diclofenac .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoamine oxidase (MAO) activity. Pyrazole derivatives have been reported to exhibit inhibitory effects on both MAO-A and MAO-B isoforms, suggesting their utility in treating neurological disorders .
Case Studies
- Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, showing an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity and potential for further development as an anticancer agent .
- Inflammation Model : In a rat model of inflammation, specific pyrazole derivatives demonstrated up to 84% inhibition of edema compared to controls, highlighting their potential as anti-inflammatory agents .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyrazole-5-Carboxamide Scaffolds
3-(4-Methoxyphenyl)-1-Methyl-N-(2-Pyridylmethyl)-1H-Pyrazole-5-Carboxamide
- Key Differences :
- 4-Methoxyphenyl substituent (vs. 3-methoxyphenyl in the target compound).
- 2-Pyridylmethyl group (vs. 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethyl).
- Impact: The para-methoxy group may alter steric interactions in binding pockets.
- Molecular Weight : 322.4 vs. 406.5 (target compound) .
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Key Differences :
- Chlorophenyl substituents (electron-withdrawing) vs. methoxyphenyl (electron-donating).
- Additional methyl group at pyrazole position 3.
- Methyl group may introduce steric hindrance.
- Biological Relevance : Chlorophenyl groups are common in kinase inhibitors for enhanced hydrophobic interactions .
1-(3-Methoxyphenyl)-5-Oxo-N-(5-((Pyridin-2-ylmethyl)Thio)-1,3,4-Thiadiazol-2-yl)Pyrrolidine-3-Carboxamide
- Key Differences :
- Pyrrolidine-3-carboxamide core (vs. pyrazole-5-carboxamide).
- Thiadiazole-thioether substituent.
- Impact :
Substituent-Specific Comparisons
Methoxyphenyl vs. Chlorophenyl Groups
- Methoxyphenyl :
- Electron-donating (-OCH₃) enhances resonance stabilization.
- May participate in hydrogen bonding via the oxygen atom.
- Chlorophenyl :
Pyridinylmethyl vs. Tetrahydro-2H-Pyran-4-ylmethyl Substituents
- Pyridinylmethyl :
- Tetrahydro-2H-Pyran-4-ylmethyl :
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step procedures involving cyclocondensation, nucleophilic substitution, and carboxamide coupling. For example, cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by substitution with a 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethyl group. Key conditions include using polar aprotic solvents (e.g., DMF), base catalysts (e.g., K₂CO₃), and controlled temperatures (room temperature to reflux) to minimize side reactions . Yield optimization may require stoichiometric adjustments (e.g., 1.1 equivalents of alkylating agents) and purification via column chromatography .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridylmethyl protons at δ 4.5–5.0 ppm).
- FT-IR : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹.
- X-ray crystallography (if crystals are obtainable) resolves bond lengths and dihedral angles, confirming stereoelectronic effects of the methoxy and pyrrolidinone groups .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Target-specific assays (e.g., enzyme inhibition, receptor binding) should be designed based on the compound’s hypothesized mechanism. For instance, kinase inhibition can be tested via fluorescence-based ADP-Glo™ assays, while cytotoxicity profiles are assessed using MTT assays on cancer cell lines. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are critical for validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Compare analogs with modified methoxyphenyl (e.g., 3-fluoro vs. 3-methoxy) or pyridylmethyl groups (e.g., 2-oxopyrrolidin-1-yl vs. morpholino).
- Functional group swaps : Replace the carboxamide with sulfonamide or urea to assess hydrogen-bonding effects.
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What computational methods predict binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). Focus on interactions between the methoxyphenyl group and hydrophobic pockets or the carboxamide’s hydrogen bonds with catalytic residues.
- MD simulations : Run 100-ns trajectories to evaluate binding stability and entropy contributions .
Q. How can analytical method discrepancies (e.g., HPLC vs. LC-MS purity) be resolved?
Cross-validate results using orthogonal techniques:
- HPLC-DAD : Monitor UV absorption at λmax (~254 nm for aromatic systems).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out co-eluting impurities.
- NMR purity : Integrate proton signals to quantify residual solvents or byproducts .
Q. What strategies mitigate instability during long-term storage?
- Degradation pathways : Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone groups (e.g., carboxamide).
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous DMSO at -80°C prevents moisture-induced degradation .
Q. How are contradictory biological data (e.g., cell-specific cytotoxicity) interpreted?
- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses across cell lines to identify target expression differences.
- Off-target screening : Use kinome-wide panels or thermal shift assays to detect unintended interactions .
Methodological Tables
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